trans,trans-Muconate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

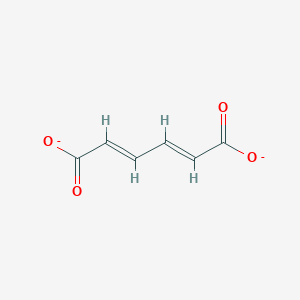

Trans,trans-muconate is a muconate that is the dianion obtained by the deprotonation of both the carboxy groups of trans,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a muconate and a dicarboxylic acid dianion. It is a conjugate base of a (2E,4E)-5-carboxypenta-2,4-dienoate.

科学的研究の応用

Biochemical Applications

1.1. Biomarker for Benzene Exposure

trans,trans-Muconic acid serves as a significant biomarker for benzene exposure in humans. It is a metabolite excreted in urine and can indicate exposure levels as low as 1 ppm. Studies have shown that urinary concentrations of trans,trans-muconic acid correlate with ambient benzene levels, making it a valuable tool for biological monitoring of occupational exposure to benzene .

1.2. Analytical Techniques

A high-performance liquid chromatography (HPLC) method has been developed to quantify trans,trans-muconic acid in urine samples effectively. The method involves mixing urine with Tris buffer and utilizing ion-exchange columns for purification before analysis . This technique is crucial for accurately assessing benzene exposure in workers.

Environmental Applications

2.1. Biodegradation Studies

Research indicates that trans,trans-muconate can be utilized by certain bacteria, such as Escherichia coli and Pseudomonas putida, for biodegradation processes. This capability highlights its potential role in bioremediation strategies aimed at reducing environmental contamination from benzene and other aromatic compounds .

2.2. Biomonitoring

The measurement of trans,trans-muconic acid in urine has been recommended for monitoring benzene exposure among workers in industries where benzene is prevalent. Studies have demonstrated that urinary levels of trans,trans-muconic acid can serve as a sensitive bioindicator for assessing the health risks associated with benzene exposure .

Industrial Applications

3.1. Synthesis of Biobased Chemicals

this compound is emerging as a key intermediate in the production of renewable chemicals such as terephthalic acid and 1,4-cyclohexanedicarboxylic acid through biotechnological processes . These compounds are essential monomers used in the manufacture of polyesters and polyamides.

3.2. Catalytic Conversion Processes

Recent studies have explored catalytic conversion pathways involving this compound to produce cyclic dicarboxylic acids through Diels–Alder cycloaddition reactions with ethylene . The selectivity of this process can be enhanced by optimizing reaction conditions to favor the formation of this compound over undesired products.

Table 1: Urinary Excretion of trans,trans-Muconic Acid

| Study | Population | Exposure Level (ppm) | Urinary Concentration (μg/g creatinine) |

|---|---|---|---|

| Lee et al., 1993 | Workers exposed to benzene | >0.5 | Correlation observed |

| Ducos et al., 1990 | General population | <0.5 | Not reliable below this level |

| Scherer et al., 1998 | Smokers vs Non-smokers | Varies | Higher levels in smokers |

Table 2: Catalytic Conversion Pathways

| Reaction Type | Reactants | Products | Selectivity (%) |

|---|---|---|---|

| Diels–Alder Cycloaddition | This compound + Ethylene | Cyclohexanedicarboxylic Acid | 88% |

| Isomerization | cis,cis-Muconic Acid | This compound | High selectivity under alkaline conditions |

特性

分子式 |

C6H4O4-2 |

|---|---|

分子量 |

140.09 g/mol |

IUPAC名 |

(2E,4E)-hexa-2,4-dienedioate |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1+,4-2+ |

InChIキー |

TXXHDPDFNKHHGW-ZPUQHVIOSA-L |

SMILES |

C(=CC(=O)[O-])C=CC(=O)[O-] |

異性体SMILES |

C(=C/C(=O)[O-])\C=C\C(=O)[O-] |

正規SMILES |

C(=CC(=O)[O-])C=CC(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。